

GR148672X: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: GR148672X

Cat. No.: B1672118

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Abstract

GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (hCES1), an enzyme implicated in lipid metabolism and the modulation of various drug efficacies. Developed by GlaxoSmithKline, this small molecule has been a subject of preclinical research, demonstrating significant potential in influencing plasma lipid profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **GR148672X**, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and development in this area.

Discovery and Pharmacological Profile

GR148672X was identified as a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). Its discovery was part of a broader effort to identify compounds capable of modulating lipid metabolism.

In Vitro Efficacy

The primary inhibitory activity of **GR148672X** has been quantified against human hepatic TGH/CES1.

Target Enzyme	IC50 (nM)
Human Hepatic TGH/CES1	4

Table 1: In vitro inhibitory concentration of **GR148672X**.

Selectivity

GR148672X has demonstrated selectivity for TGH/CES1 over other lipases, a crucial factor in minimizing off-target effects.

Enzyme	Concentration (μM)	Activity
Lipoprotein Lipase (LPL)	5	No significant inhibition

Table 2: Selectivity profile of **GR148672X**.

In Vivo Effects in Animal Models

Preclinical studies in hamsters have shown that administration of **GR148672X** leads to a significant reduction in key plasma lipid components.

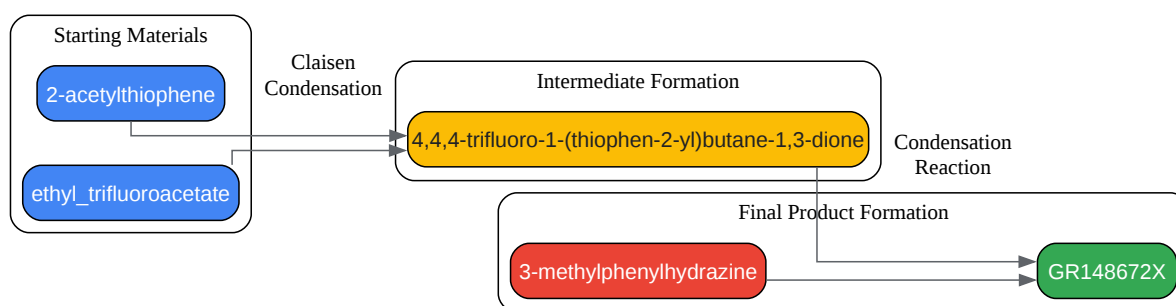
Parameter	Dosage	Effect
Plasma Triglycerides	25 mg/kg (twice daily)	Decrease
Total Cholesterol	25 mg/kg (twice daily)	Decrease
VLDL Cholesterol	25 mg/kg (twice daily)	Decrease
LDL Cholesterol	25 mg/kg (twice daily)	Decrease
Apolipoprotein B-100 (ApoB-100)	25 mg/kg (twice daily)	Decrease

Table 3: In vivo effects of **GR148672X** in hamsters.

Synthesis of **GR148672X**

The synthesis of **GR148672X**, chemically known as 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone], involves a multi-step process. The following protocol is based on analogous syntheses of similar compounds.

Synthesis Workflow



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Caption: Synthetic pathway of **GR148672X**.

Experimental Protocol

Step 1: Synthesis of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (Intermediate)

- To a solution of 2-acetylthiophene in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride or lithium diisopropylamide at a reduced temperature (e.g., 0 °C).
- Slowly add ethyl trifluoroacetate to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with an aqueous acid solution.

- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude diketone intermediate.
- Purify the intermediate by column chromatography.

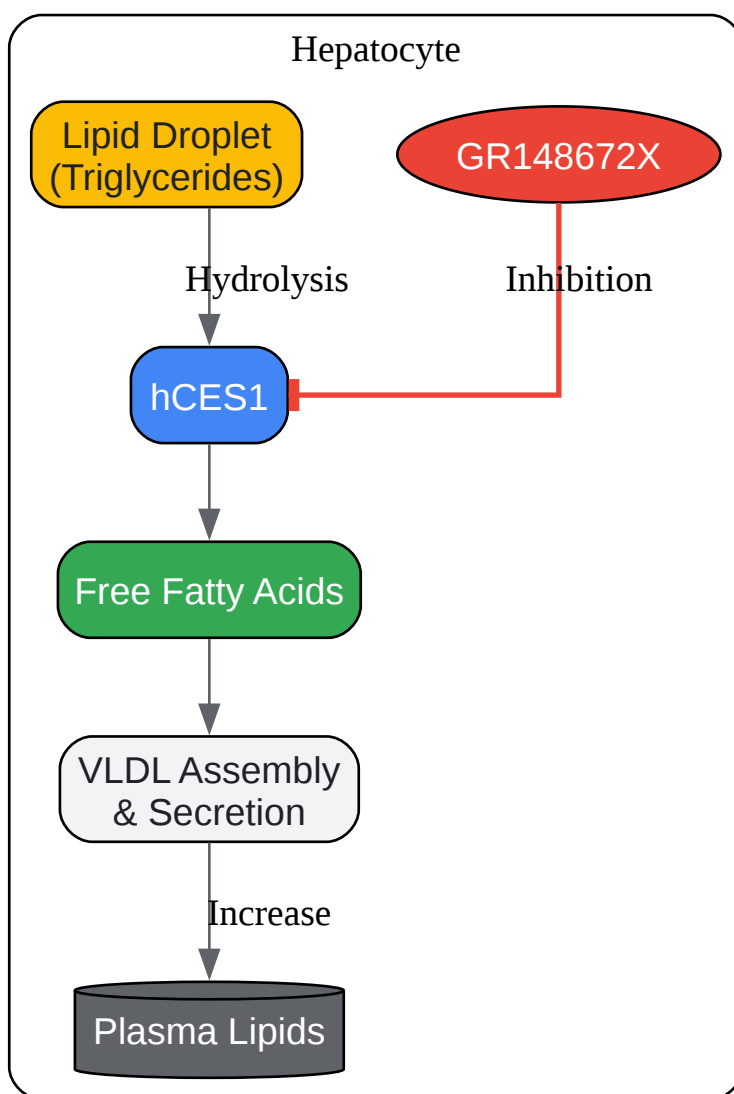
Step 2: Synthesis of **GR148672X**

- Dissolve the purified 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione in a suitable solvent such as ethanol.
- Add a solution of 3-methylphenylhydrazine to the reaction mixture.
- Heat the reaction mixture at reflux for several hours.
- Cool the reaction mixture to allow for the precipitation of the product.
- Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield **GR148672X**.

Mechanism of Action and Signaling Pathway

GR148672X exerts its effects by inhibiting hCES1, which plays a critical role in lipid metabolism, particularly in the hydrolysis of triglycerides within hepatocytes.

Signaling Pathway of hCES1 in Lipid Metabolism



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Caption: Inhibition of hCES1 by **GR148672X**.

By inhibiting hCES1, **GR148672X** reduces the hydrolysis of triglycerides stored in lipid droplets within hepatocytes. This leads to a decrease in the intracellular pool of free fatty acids available for the assembly and secretion of very-low-density lipoprotein (VLDL). The subsequent reduction in VLDL secretion from the liver results in lower plasma levels of triglycerides, total cholesterol, VLDL cholesterol, LDL cholesterol, and ApoB-100.

Conclusion

GR148672X represents a significant preclinical candidate for the pharmacological management of dyslipidemia. Its potent and selective inhibition of hCES1 offers a targeted approach to reducing plasma lipid levels. The synthetic route, while requiring careful execution, is based on established chemical transformations. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of **GR148672X** is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing the understanding and application of hCES1 inhibitors.

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